molecular formula C20H20N2O7S2 B255901 [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid

Cat. No. B255901
M. Wt: 464.5 g/mol
InChI Key: ANSCSAWOHRLSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in cancer treatment. This molecule belongs to the class of benzothiophenes, which are known for their potent biological activities.

Mechanism of Action

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid exerts its anticancer effects by inhibiting the BTK pathway, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways. This leads to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. It has a half-life of approximately 4 hours in humans and is primarily metabolized by the liver. [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid has been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BTK, making it an ideal tool for studying the B-cell receptor signaling pathway. However, [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid also has some limitations. It has low aqueous solubility, which can limit its use in some experimental settings. Additionally, its efficacy may be affected by the presence of other proteins or molecules in the cellular environment.

Future Directions

There are several future directions for the study of [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid. One area of interest is the development of combination therapies that include [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid and other anticancer agents. Preclinical studies have shown that [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid can enhance the efficacy of other agents such as venetoclax and lenalidomide. Another area of interest is the exploration of [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid in other disease settings such as autoimmune disorders. BTK is also involved in the regulation of immune cell function, and [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid may have potential therapeutic applications in diseases such as rheumatoid arthritis and lupus. Finally, further studies are needed to determine the safety and efficacy of [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid in humans, with the ultimate goal of developing it as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid involves a multistep process that starts with the reaction of 2-nitrophenylsulfanylacetic acid with ethyl 3-oxobutanoate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride to form the final product, [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid. The purity of the product is ensured through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been reported to be a potent inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is involved in the survival and proliferation of cancer cells. [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. It has been found to be effective against various types of cancer such as lymphoma, leukemia, and multiple myeloma.

properties

Product Name

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid

Molecular Formula

C20H20N2O7S2

Molecular Weight

464.5 g/mol

IUPAC Name

2-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-2-nitrophenyl]sulfanylacetic acid

InChI

InChI=1S/C20H20N2O7S2/c1-2-29-20(26)17-12-5-3-4-6-14(12)31-19(17)21-18(25)11-7-8-15(30-10-16(23)24)13(9-11)22(27)28/h7-9H,2-6,10H2,1H3,(H,21,25)(H,23,24)

InChI Key

ANSCSAWOHRLSIO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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